2,6-Dichloro-5-fluoro-N-(2-methoxy-2-methylpropyl)pyridine-3-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing various pyridine and pyrimidine derivatives, showcasing the chemical flexibility and potential utility of compounds related to "2,6-Dichloro-5-fluoro-N-(2-methoxy-2-methylpropyl)pyridine-3-carboxamide". For instance, a study detailed the facile and regioselective synthesis of novel 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors, highlighting the role of similar compounds in medicinal chemistry and drug design (Wada et al., 2012). This research indicates the compound's potential as a scaffold for developing kinase inhibitors, a crucial class of therapeutic agents in cancer treatment.
Photophysical and Computational Studies
Another area of interest involves the photophysical evaluation and computational study of pyridine compounds, including those with methoxy and morpholino groups. Such studies are essential for understanding the electronic and optical properties of pyridine derivatives, with implications for developing new materials for electronics and photonics (Hagimori et al., 2019). These findings suggest the relevance of "this compound" and similar compounds in materials science, particularly in creating fluorescent materials and sensors.
Herbicidal Applications
Research has also explored the herbicidal activity of pyridine derivatives, focusing on their efficacy as inhibitors of photosystem II electron transport. Such studies have identified compounds with significant post-emergence herbicidal activity against various weeds, indicating the potential agricultural applications of these chemicals (Liu et al., 2005). This suggests the possibility of using "this compound" as a lead compound for developing new herbicides.
Safety and Hazards
Properties
IUPAC Name |
2,6-dichloro-5-fluoro-N-(2-methoxy-2-methylpropyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2FN2O2/c1-11(2,18-3)5-15-10(17)6-4-7(14)9(13)16-8(6)12/h4H,5H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCPTNFHKNMPGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC(=C(N=C1Cl)Cl)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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